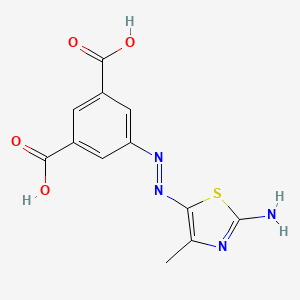

(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid

Description

The compound “(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid” is a structurally complex molecule featuring a thiazole ring, a hydrazinyl linkage, and an isophthalic acid backbone.

The isophthalic acid component may enhance solubility and enable coordination with metal ions or binding to polar protein residues, while the thiazole-imino group likely contributes to π-π stacking and hydrogen-bonding interactions. Such structural features align with trends observed in bioactive heterocycles designed for therapeutic applications .

Properties

IUPAC Name |

5-[(2-amino-4-methyl-1,3-thiazol-5-yl)diazenyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c1-5-9(21-12(13)14-5)16-15-8-3-6(10(17)18)2-7(4-8)11(19)20/h2-4H,1H3,(H2,13,14)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHLZMXBVMHLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiazole derivative is reacted with hydrazine to form the hydrazinyl intermediate. This intermediate is then coupled with isophthalic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Formation of the Thiazole-Imino Core

The thiazole-imino component likely arises from a one-pot three-component reaction , as observed in similar thiazoline derivatives . This involves:

-

Reagents : Amines, isothiocyanates, and nitroepoxides in THF at 15°C.

-

Mechanism : Sequential nucleophilic attack and cyclization to form the thiazole ring, stabilized by the imino group.

Coupling with Isophthalic Acid

The hydrazinyl group at the 5-position may involve nucleophilic substitution or condensation :

-

Isophthalic acid activation : The carboxylic acid groups could be converted to reactive intermediates (e.g., acid chlorides) to facilitate coupling.

-

Reaction with hydrazine derivatives : Formation of the hydrazinyl linkage, potentially via a Schiff base or amidine-type reaction.

Hydrazinyl-Thiazole Coupling

The hydrazinyl group may undergo tautomerization or isomerization under acidic/basic conditions, stabilizing the (Z)-configuration.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Condensation | Acidic/Basic catalysis | Formation of hydrazone derivatives |

| Tautomerization | Thermal or pH-induced | Stabilization of (Z)-configuration |

Carboxylic Acid Groups

The isophthalic acid moieties participate in:

-

Esterification : Reaction with alcohols under acidic conditions.

-

Amide formation : Coupling with amines using coupling agents (e.g., EDC/NHS).

-

Coordination chemistry : Potential interaction with metal ions, as observed in isophthalic acid derivatives .

Analytical and Purification Methods

| Method | Parameters | Application |

|---|---|---|

| TLC monitoring | Silica gel, UV detection | Tracking reaction progress |

| Column chromatography | Reverse-phase C18, gradient | Purification of final product |

| NMR spectroscopy | DMSO-d6, δ 10–12 ppm | Confirmation of (Z)-isomerism |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolylimino compounds showed marked antibacterial activity against both Gram-positive and Gram-negative bacteria . The incorporation of the hydrazinyl group in (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Anticancer Properties

The thiazole derivatives have been explored for their anticancer properties. A case study involving similar thiazole-containing compounds highlighted their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and migration . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Synthesis of Novel Polymers

The compound can serve as a precursor in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its functional groups allow for chemical modifications that can lead to materials with specific characteristics suitable for various industrial applications. For instance, polymers derived from similar thiazole compounds have shown improved resistance to thermal degradation and enhanced mechanical strength .

Photonic Applications

Due to its chromophoric properties, this compound has potential applications in photonic devices. The compound's ability to absorb light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices .

Bioremediation

The compound's structure suggests potential use in bioremediation processes, particularly in the degradation of pollutants. Thiazole derivatives have been studied for their ability to interact with heavy metals and organic pollutants, aiding in their removal from contaminated environments . This application could be crucial in developing sustainable methods for environmental cleanup.

Data Summary Table

Case Studies

- Antimicrobial Study : A recent investigation into thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Polymer Synthesis : Research on novel polymers derived from thiazole compounds demonstrated improved mechanical properties when compared to traditional polymers, indicating the potential for industrial applications.

- Environmental Impact : Studies have shown that thiazole-containing compounds can effectively bind heavy metals, suggesting their utility in bioremediation strategies aimed at reducing environmental contamination.

Mechanism of Action

The mechanism of action of (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid involves its interaction with molecular targets through the thiazole and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. For example, in antimicrobial applications, the compound may inhibit enzyme activity by binding to the active site or interacting with the microbial cell membrane.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Key Observations :

Antifungal and Anticancer Activity:

- Thiazolyl Hydrazones: Exhibit MIC values of 250 µg/mL against Candida utilis but are less potent than fluconazole (MIC = 2 µg/mL). Selectivity for cancer cells (MCF-7) over normal fibroblasts (NIH/3T3) is noted, with IC₅₀ values >500 µg/mL for non-cancerous lines .

- Imidazole-Thiazole Hybrids : Demonstrate dual antimicrobial and anticancer effects, attributed to interactions with DNA gyrase and tubulin polymerization pathways .

Enzyme Inhibition:

- Hybrid Thiazole-Pyrroloquinoline Derivatives (): Show dual inhibition of coagulation factors FXa and FXIa (IC₅₀ < 10 µM), with low thrombin affinity, suggesting reduced bleeding risk .

Hypothesized Activity of Target Compound: The imino-thiazole group may mimic kinase or protease inhibitors, while the isophthalic acid could enhance binding to charged enzymatic pockets (e.g., carbonic anhydrase or histone deacetylases) .

Biological Activity

(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including hydrazone formation and thiazole derivatives synthesis. The compound can be synthesized using a combination of isophthalic acid derivatives and thiazole-based hydrazines, as demonstrated in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, which include compounds similar to this compound. For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, such as:

- Human Colon Carcinoma (HCT116)

- Hepatocellular Carcinoma (HepG-2)

These studies indicate that the thiazole structure contributes to the inhibition of cancer cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. In vitro assays have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of thiazole-containing compounds. For example, derivatives similar to this compound have been evaluated for their ability to inhibit α-glucosidase and urease enzymes. These activities are crucial for developing new antidiabetic agents and treatments for urease-related infections. Some compounds have shown promising IC50 values, indicating their potential as effective inhibitors .

Case Studies

- Cytotoxicity Evaluation : A study involving a series of thiazole derivatives demonstrated their cytotoxic effects on HCT116 and HepG-2 cell lines. The most potent compounds showed IC50 values below 10 µM, indicating strong anticancer activity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the thiazole structure could enhance antimicrobial potency significantly .

- Enzyme Inhibition Studies : A recent study focused on the inhibitory effects of synthesized thiazole derivatives on α-glucosidase activity, revealing that certain compounds achieved IC50 values as low as 1.47 µM, outperforming established inhibitors like acarbose .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid, and what key reagents are involved?

- The compound can be synthesized via hydrazine-mediated cyclization or condensation reactions. A common approach involves refluxing intermediates like 2-aminothiazol-4(5H)-one derivatives with sodium acetate in acetic acid, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Key reagents include acetic acid for protonation and sodium acetate to buffer the reaction pH, ensuring optimal cyclization .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

- IR spectroscopy identifies functional groups: NH/OH stretches (3100–3500 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=N (1550–1650 cm⁻¹). 1H NMR resolves hydrazinyl protons (δ 10–12 ppm) and aromatic protons from the isophthalic acid moiety (δ 7–8 ppm). Absence of unexpected peaks (e.g., unreacted aldehyde groups) confirms purity .

Q. What structural features influence the compound’s tautomeric behavior?

- The 2-imino-4-methylthiazole ring exhibits keto-enol tautomerism, influenced by solvent polarity and pH. Polar solvents stabilize the enol form (Z-configuration), while nonpolar solvents favor the keto form. X-ray crystallography or computational modeling (e.g., DFT) can resolve tautomeric states .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric or stereochemical configurations?

- Single-crystal X-ray diffraction (SXRD) using SHELXL software provides unambiguous determination of the Z-configuration and hydrogen bonding patterns. For example, intermolecular H-bonds between the hydrazinyl group and isophthalic acid’s carboxylates stabilize the crystal lattice .

Q. What methodological strategies address discrepancies in synthetic yields or byproduct formation?

- Controlled variable testing : Vary reaction time, temperature, and stoichiometry to identify optimal conditions. For example, extended reflux (>5 hours) may degrade the thiazole ring, reducing yield . Chromatographic profiling (HPLC or TLC) detects byproducts, while tandem MS elucidates their structures .

Q. How does the compound’s tautomerism affect its reactivity in metal coordination or supramolecular assembly?

- The enol form (Z-configuration) enhances chelation with transition metals (e.g., Cu²⁺, Fe³⁺) via the hydrazinyl and carboxylate groups. This property is critical for designing metal-organic frameworks (MOFs). Competitive tautomerization in solution requires pH control (e.g., buffered systems) to stabilize the desired coordination geometry .

Q. What computational methods predict the compound’s electronic properties for photochemical applications?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption spectra. Solvent effects (e.g., PCM models) refine accuracy. For instance, the thiazole ring’s conjugation with the hydrazinyl group lowers the HOMO-LUMO gap, enabling visible-light absorption .

Q. How can high-throughput screening optimize derivatives for biological activity?

- SAR studies : Modify the isophthalic acid’s substituents (e.g., nitro, hydroxy groups) to enhance binding to microbial enzymes. Microplate assays (e.g., MIC against S. aureus) coupled with QSAR modeling identify critical functional groups .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.